molecular formula C28H15NO4 B1580620 Anthrimide CAS No. 82-22-4

Anthrimide

Cat. No. B1580620
CAS RN: 82-22-4
M. Wt: 429.4 g/mol
InChI Key: WITKIIIPSSFHST-UHFFFAOYSA-N
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Patent
US04772725

Procedure details

9.2 g of 4,4'-diamino-1,1'-dianthrimide are heated in 75 ml of nitrobenzene to 145°-150° C. 6.5 g of thiophene-2-carboxylic acid chloride are then added dropwise over a period of 30 minutes. The temperature of the suspension is increased to 170°-175° C. over a period of 2 hours and the suspension is stirred for 2 hours at that temperature. After cooling, the product is filtered off and washed with nitrobenzene and ethanol. 12.5 g of the anthrimide of the formula (2) are obtained. The anthrimide is converted into the carbazole compound of the formula (1) in accordance with Example 1, paragraph 2.
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[C:5]2[C:7]([C:9]3[C:14]([C:15](=[O:16])[C:4]2=[CH:3][CH:2]=1)=[C:13]([NH:17][C:18]1[CH:23]=[CH:22][C:21](N)=[C:20]2[C:25]([C:27]4[C:32]([C:33](=[O:34])[C:19]=12)=[CH:31][CH:30]=[CH:29][CH:28]=4)=[O:26])[CH:12]=[CH:11][C:10]=3N)=[O:8].S1C=CC=C1C(Cl)=O>[N+](C1C=CC=CC=1)([O-])=O>[CH:1]1[CH:6]=[C:5]2[C:7]([C:9]3[CH:10]=[CH:11][CH:12]=[C:13]([NH:17][C:18]4[C:19]5[C:33]([C:32]6[C:27]([C:25](=[O:26])[C:20]=5[CH:21]=[CH:22][CH:23]=4)=[CH:28][CH:29]=[CH:30][CH:31]=6)=[O:34])[C:14]=3[C:15](=[O:16])[C:4]2=[CH:3][CH:2]=1)=[O:8]

Inputs

Step One
Name
Quantity
9.2 g
Type
reactant
Smiles
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC4=C5C(=C(C=C4)N)C(=O)C6=CC=CC=C6C5=O)N
Name
Quantity
75 mL
Type
solvent
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Two
Name
Quantity
6.5 g
Type
reactant
Smiles
S1C(=CC=C1)C(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
the suspension is stirred for 2 hours at that temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the suspension is increased to 170°-175° C. over a period of 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the product is filtered off
WASH
Type
WASH
Details
washed with nitrobenzene and ethanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=CC=CC5=C4C(=O)C6=CC=CC=C6C5=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.5 g
YIELD: CALCULATEDPERCENTYIELD 145.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.